[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](methyl)amine
Description
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a pyrazole-derived amine characterized by a cyclopentyl substituent at the 1-position of the pyrazole ring and a methylamine group at the 4-position. Pyrazole derivatives are widely explored in medicinal chemistry and materials science due to their versatility in hydrogen bonding, metabolic stability, and tunable electronic properties .
Properties
IUPAC Name |
1-(1-cyclopentylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-11-6-9-7-12-13(8-9)10-4-2-3-5-10/h7-8,10-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPPRUYMFWOPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine generally involves:
Step 1: Formation of the substituted pyrazole core
The pyrazole ring bearing the cyclopentyl substitution is synthesized via condensation reactions involving hydrazine derivatives and appropriately substituted β-diketones or related precursors.Step 2: Introduction of the methylamine moiety via a methylene linker
This is typically achieved by functionalizing the pyrazole at the 4-position with a halomethyl group or a suitable leaving group, followed by nucleophilic substitution with methylamine or a methylamine equivalent.Step 3: Purification and isolation
The final compound is purified using chromatographic techniques such as flash column chromatography or recrystallization to achieve high purity.
Detailed Preparation Method from Patent US8513415B2
A relevant and detailed synthetic approach is described in patent US8513415B2, which outlines the preparation of C-pyrazine-methylamine derivatives, structurally related to pyrazole-methylamines:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| (a) | Preparation of diaryl imine intermediate | Reaction of diphenylmethylamine with aryl aldehyde in THF or 1,4-dioxane | Imine formation at 0–40 °C |
| (b) | Nucleophilic aromatic substitution | Reaction of diaryl imine with 2,3-dichloropyrazine in presence of base (K2CO3 or Cs2CO3) | Base-mediated substitution at 0–40 °C |
| (c) | Hydrolysis of imine to amine | Hydrolysis using KOH, NaOH, or LiOH; optionally acidic conditions (HCl, TFA, acetic acid) | Converts imine to methylamine derivative |
Pyrazole Core Formation and Functionalization
The pyrazole core with cyclopentyl substitution can be synthesized via hydrazine condensation with corresponding cyclopentyl-substituted diketones or keto-nitriles. For example:
Amination via Methylene Linker
The methylamine group is introduced through nucleophilic substitution on a halomethylated pyrazole intermediate or via reductive amination:
Alternative Synthetic Routes
Additional synthetic methodologies include:
- Carbodiimide-mediated coupling reactions between pyrazolyl amines and methylamine derivatives under inert atmosphere at 0–20 °C.
- Use of 1-methyl-1H-pyrazol-4-amine as a starting material, reacting with alkylating agents or urea derivatives to form substituted pyrazole methylamines with yields ranging from 66% to 76%.
Summary Table of Preparation Steps and Conditions
Research Findings and Considerations
- The described synthetic routes emphasize safety by avoiding hazardous intermediates such as halomethyl pyrazines.
- The use of bases like potassium carbonate and organic amines facilitates clean substitution reactions.
- Yields are moderate to good (50–76%), with purification mostly via chromatographic methods.
- Reaction conditions are mild (0–40 °C), compatible with sensitive functional groups.
- Solvent choice impacts yield and purity: THF, dichloromethane, and ethyl acetate are preferred.
- The methodology is adaptable for scale-up and industrial synthesis due to straightforward reaction steps and commercially available reagents.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and molecular properties of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Pyrazole Position) | Amine Substituents | Key Properties/Applications | Reference |
|---|---|---|---|---|---|---|
| (1-cyclopentyl-1H-pyrazol-4-yl)methylamine | C₁₀H₁₇N₃ | 179.27 | 1-Cyclopentyl, 4-methyl | Methyl | Potential kinase inhibitor scaffold | |
| (1-ethyl-1H-pyrazol-4-yl)methylamine | C₇H₁₃N₃ | 139.20 | 1-Ethyl, 4-methyl | Methyl | Higher aqueous solubility | |
| N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₅N₄ | 215.28 | 1-Pyridinyl, 3-methyl | Cyclopropyl | Anticancer activity (MTT assay) | |
| 5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | C₁₂H₁₄ClN₇ | 307.74 | Pyrimidine core with pyrazoles | Methylpyrazole | CDK2 inhibition (IC₅₀ = 12 nM) | |
| 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine | C₁₁H₁₉N₃ | 193.29 | 1-Methylcyclopentyl, 3-methyl | -NH₂ | Not reported (structural analog) |
Key Observations:
Steric and Electronic Effects: The cyclopentyl group in the target compound introduces significant steric bulk compared to ethyl (C₂H₅) in (1-ethyl-1H-pyrazol-4-yl)methylamine . This may reduce rotational freedom and enhance binding selectivity in enzyme inhibition.
Lipophilicity and Solubility: The cyclopentyl group increases logP compared to ethyl, suggesting reduced aqueous solubility but improved membrane permeability. The cyclopropylamine in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine may confer metabolic stability due to its rigid, non-planar structure .
Biological Activity: Pyrazole-pyrimidine hybrids like 5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine exhibit potent CDK2 inhibition (IC₅₀ = 12 nM), highlighting the role of pyrazole amines in kinase targeting .
Biological Activity
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by occupying active sites or alter receptor functions through allosteric binding. Such interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Biological Activity Overview
Research has indicated that (1-cyclopentyl-1H-pyrazol-4-yl)methylamine exhibits significant biological activity in several areas:
- Anti-inflammatory Effects : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
- Anticancer Activity : Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively .
Case Studies
Several studies have evaluated the biological effects of this compound:
-
Cell Proliferation Inhibition :
- Study : A recent study assessed the antiproliferative effects of various pyrazole derivatives, including (1-cyclopentyl-1H-pyrazol-4-yl)methylamine.
- Findings : The compound showed significant inhibition against HepG2 and HeLa cell lines while demonstrating low toxicity to normal fibroblasts, indicating a promising therapeutic profile .
-
Enzyme Inhibition :
- Study : Investigations into the mechanism of action revealed that the compound inhibits specific enzymes linked to cell proliferation.
- Findings : This inhibition was linked to its ability to bind to active sites on target enzymes, effectively modulating their activity and influencing cellular signaling pathways.
Data Tables
| Biological Activity | Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells |
|---|---|---|---|
| Anticancer | HepG2 | 54.25 | Low |
| Anticancer | HeLa | 38.44 | Low |
Q & A
Q. What are the primary synthetic routes for (1-cyclopentyl-1H-pyrazol-4-yl)methylamine, and how can reaction conditions be optimized for high yield?
The synthesis typically involves alkylation of pyrazole precursors. A common method includes reacting 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with methylamine under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 12–24 hours. Optimization focuses on:
- Solvent selection : Methanol or ethanol improves solubility of intermediates.
- Catalyst : Use of acetic acid (10% v/v) enhances reaction efficiency.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) yields >85% purity .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes reaction rate |
| Reaction Time | 18 hours | Balances completion vs. side reactions |
| Solvent | Methanol | Facilitates intermediate solubility |
Q. Which spectroscopic techniques are critical for characterizing (1-cyclopentyl-1H-pyrazol-4-yl)methylamine?
- 1H/13C NMR : Key peaks include the cyclopentyl multiplet (δ 1.5–2.1 ppm) and methylamine singlet (δ 2.3 ppm). Pyrazole ring protons appear at δ 7.5–8.0 ppm .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]+ at m/z 220.3, confirming molecular weight.
- IR Spectroscopy : Stretching vibrations for C-N (1250 cm⁻¹) and N-H (3350 cm⁻¹) validate the amine group .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 48 hours. HPLC analysis reveals degradation products (e.g., cyclopentyl-oxidized derivatives at pH >10) .
- Thermal stability : Heating to 100°C for 6 hours in DMSO shows <5% decomposition, indicating robustness in anhydrous conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR studies compare substituent effects on biological targets. For example:
- Cyclopentyl vs. ethyl substitution : Cyclopentyl enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroactive assays .
- Methylamine vs. bulkier amines : Methylamine minimizes steric hindrance, optimizing binding to serotonin receptors (Ki = 12 nM vs. 45 nM for ethyl analogues) .
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| Cyclopentyl | Neuroactivity | 30% higher potency vs. ethyl |
| Methylamine | Target selectivity | 5-fold selectivity for 5-HT2A over 5-HT1A |
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used:
- Docking : Identifies hydrogen bonds between the methylamine group and Asp155 in the 5-HT2A receptor (binding energy = -9.2 kcal/mol) .
- Simulations : 100-ns MD runs reveal stable binding with RMSD <2.0 Å, validating target engagement .
Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?
Contradictions arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Use consistent ATP concentrations (1 mM) in kinase assays to reduce variability .
- Control compounds : Benchmark against known inhibitors (e.g., staurosporine) to normalize results .
- Triplicate runs : Statistical analysis (p <0.05) confirms reproducibility .
Q. What strategies improve the compound’s metabolic stability in preclinical models?
- Deuterium labeling : Replacing methylamine hydrogens with deuterium reduces CYP450-mediated oxidation (t1/2 increased from 2.1 to 4.3 hours in rat liver microsomes) .
- Prodrug design : Phosphorylated derivatives enhance solubility and slow hepatic clearance .
Methodological Considerations
Q. What analytical techniques quantify trace impurities in synthesized batches?
- UPLC-MS/MS : Detects impurities at 0.01% levels using a C18 column (ACN/water gradient).
- NMR spiking : Adds reference standards to identify unknown peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
